molecular formula C13H18O5 B12345794 Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate

Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate

Cat. No.: B12345794
M. Wt: 254.28 g/mol
InChI Key: OREPRVYQZQKQJR-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate is a chemical compound with a complex structure that includes a chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Various metal catalysts depending on the specific reaction

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate

InChI

InChI=1S/C13H18O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h7-9,11H,3-6H2,1-2H3

InChI Key

OREPRVYQZQKQJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2CC(CCC2C1=O)OC

Origin of Product

United States

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